4-Nitro-1H-Indazol-6-Amine: A Bifunctional Scaffold for Next-Generation Kinase Inhibitors
4-Nitro-1H-Indazol-6-Amine: A Bifunctional Scaffold for Next-Generation Kinase Inhibitors
This guide explores the therapeutic utility, chemical architecture, and synthesis of 4-nitro-1H-indazol-6-amine (CAS: 937661-29-5). It is structured as a technical whitepaper for drug discovery professionals, focusing on its role as a "privileged scaffold intermediate" in the design of kinase inhibitors and multi-target agents.
Executive Summary
4-nitro-1H-indazol-6-amine represents a high-value molecular building block in medicinal chemistry, particularly within the oncology and inflammation sectors. Unlike simple indazoles, this specific isomer integrates two chemically distinct "handles"—a nucleophilic 6-amino group and an electrophilic 4-nitro group—on a planar, nitrogen-rich heteroaromatic core.
This dual-functionality allows for orthogonal elaboration: the 6-amine typically serves as the "hinge-binding" anchor in ATP-competitive kinase inhibitors, while the 4-nitro group acts as a "masked" amine or an electronic modulator, enabling access to the solvent-exposed regions of the binding pocket. This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of 4,6-disubstituted indazoles.
Chemical Architecture & Properties
The indazole ring system is a bioisostere of the indole and purine rings, making it an ideal mimic for the adenine moiety of ATP.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 4-nitro-1H-indazol-6-amine | |
| CAS Number | 937661-29-5 | |
| Molecular Formula | C₇H₆N₄O₂ | |
| Molecular Weight | 178.15 g/mol | |
| H-Bond Donors | 2 (NH, NH₂) | Critical for Hinge Region binding |
| H-Bond Acceptors | 4 (N, NO₂) | |
| Topological Polar Surface Area | 100.5 Ų | High polarity suggests need for lipophilic capping groups |
Tautomeric Considerations
Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[1] In the crystal state and non-polar solvents, the 1H-tautomer is generally predominant. However, the presence of the electron-withdrawing nitro group at the 4-position increases the acidity of the N1-proton, potentially influencing binding kinetics.
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1H-Indazole : Favored for binding to the "hinge" region of kinases (e.g., VEGFR, PDGFR).
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2H-Indazole : Often stabilized by specific substitution patterns (e.g., Pazopanib), but less common for this specific nitro-amine core.
Therapeutic Potential & Mechanism of Action
The "Privileged Scaffold" Hypothesis
The 6-aminoindazole core is a proven pharmacophore, present in approved drugs like Pazopanib (Votrient) and Axitinib (Inlyta). The addition of the 4-nitro group in this specific scaffold offers unique advantages:
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Electronic Tuning : The strong electron-withdrawing nature (-I, -M) of the nitro group at C4 reduces the pKa of the C6-amine. This modulation can decrease metabolic liability (N-oxidation) and alter the hydrogen bond strength with kinase hinge residues (e.g., Glu/Cys backbone carbonyls).
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Steric Vectoring : The C4 position points towards the "solvent front" or the "P-loop" in many kinase active sites. Functionalizing this position (post-reduction of the nitro group) allows inhibitors to reach out of the ATP pocket, improving selectivity profiles.
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Gatekeeper Mutation Evasion : 4,6-disubstituted indazoles have shown efficacy in overcoming "gatekeeper" mutations (e.g., T315I in BCR-ABL) by avoiding steric clashes that inactivate first-generation inhibitors.
Target Classes
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Tyrosine Kinases (RTKs) : FLT3, c-Kit, PDGFR. The 6-amino group forms the primary H-bond network with the hinge region.
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Serine/Threonine Kinases : JNK and p38 MAP kinases. The scaffold mimics the purine ring of ATP.
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Nitric Oxide Synthase (NOS) : Nitroindazoles (specifically 7-nitro) are known nNOS inhibitors.[1] The 4-nitro variant acts as a probe to study isoform selectivity (nNOS vs. eNOS).
Synthesis & Experimental Protocols
The synthesis of 4-nitro-1H-indazol-6-amine is non-trivial due to the need for regioselectivity. The most robust route involves the construction of the indazole ring from a substituted aniline precursor, followed by selective reduction.
Synthetic Pathway (Diagram)
Figure 1: Synthetic route to 4-nitro-1H-indazol-6-amine via selective reduction of 4,6-dinitroindazole.
Detailed Protocol: Selective Reduction
Objective : Selectively reduce the 6-nitro group of 4,6-dinitroindazole to yield 4-nitro-1H-indazol-6-amine.
Reagents :
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4,6-Dinitro-1H-indazole (1.0 eq)
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Sodium Sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq)
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Ethanol/Water (1:1 v/v)
Procedure :
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Dissolution : Suspend 4,6-dinitroindazole (10 mmol) in 50 mL of Ethanol/Water mixture in a round-bottom flask.
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Reagent Addition : Add Sodium Sulfide (30 mmol) portion-wise over 15 minutes while stirring. The reaction is exothermic; maintain temperature below 50°C using a water bath if necessary.
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Reflux : Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The 6-nitro group is sterically more accessible and electronically more susceptible to Zinin reduction than the 4-nitro group.
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Workup : Cool to room temperature. Acidify carefully with 1M HCl to pH ~5 to precipitate the product (and remove sulfur by-products as H₂S gas—perform in a fume hood ).
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Purification : Filter the precipitate. Recrystallize from ethanol to afford 4-nitro-1H-indazol-6-amine as a yellow/orange solid.
Validation :
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1H NMR (DMSO-d6) : Look for the disappearance of one nitro signal and the appearance of a broad NH₂ singlet (approx. 5.5–6.5 ppm). The C4-nitro group will shield the C5 proton differently than the C6-amine.
Structure-Activity Relationship (SAR) Logic
When utilizing this scaffold in drug design, the SAR logic follows a "Handle-Specific" approach.
Figure 2: SAR vectors for the 4-nitro-1H-indazol-6-amine scaffold.
The C6-Amine Vector (Hinge Binding)
The 6-amino group is typically derivatized into:
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Ureas : To pick up the "DFG-out" pocket (e.g., Sorafenib-like binding).
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Amides : To interact with the gatekeeper residue.
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Heterocycles : Direct coupling (via Buchwald-Hartwig) to pyrimidines or triazines.
The C4-Nitro Vector (Selectivity)
The 4-nitro group is rarely the final drug moiety due to potential toxicity (nitro-reductase liability). It serves as a synthetic handle :
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Reduction to Amine : Yields 4,6-diaminoindazole.
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Acylation of C4-Amine : Creates a "tail" that extends into the solvent, improving solubility and physicochemical properties (LogP).
References
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Vertex Pharmaceuticals . "Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." Bioorganic & Medicinal Chemistry Letters, 2012. Link
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GuideChem . "4-nitro-1H-indazol-6-amine CAS 937661-29-5 Data." Link
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BenchChem . "Technical Guide to 6-Nitro-1H-Indazole and Derivatives." Link
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University of Dundee . "Synthesis of a Series of Diaminoindoles from Nitroindole Precursors." Journal of Organic Chemistry, 2021. Link
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MDPI . "Design and Synthesis of New 6-Nitro and 6-Amino-indazole Derivatives." Molecules, 2019.[2][3] Link
